molecular formula C13H18N6 B6599331 N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine CAS No. 63914-41-0

N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine

Cat. No.: B6599331
CAS No.: 63914-41-0
M. Wt: 258.32 g/mol
InChI Key: DREJSFACDNYYQZ-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine is a triazine derivative characterized by a central 1,3,5-triazine core substituted with two tetramethylamino groups and one phenylamino group. This compound belongs to the class of 2,4,6-triaminotriazines, which are synthesized via nucleophilic substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amines . Such structural features influence its physicochemical properties, including solubility, thermal stability, and reactivity, making it relevant in applications such as polymer stabilizers, pharmaceuticals, or agrochemical precursors .

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-18(2)12-15-11(16-13(17-12)19(3)4)14-10-8-6-5-7-9-10/h5-9H,1-4H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREJSFACDNYYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360215
Record name BAS 07769561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63914-41-0
Record name BAS 07769561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanuric Chloride as a Starting Material

Cyanuric chloride undergoes sequential nucleophilic aromatic substitution (NAS) reactions, where each chlorine atom reacts at progressively higher temperatures:

  • First substitution : 0–5°C (highly reactive)

  • Second substitution : 40–50°C

  • Third substitution : 80–100°C.

Synthesis of N,N,N',N'-Tetramethyl-N''-phenyl- triazine-2,4,6-triamine

Step 1: Diamine Substitution

Cyanuric chloride reacts with excess dimethylamine (2.2 equivalents) in an ice-cold tetrahydrofuran (THF) or acetone medium. A base (e.g., NaOH or K₂CO₃) neutralizes HCl generated during the reaction:

C3N3Cl3+2 NH(CH3)2C3N3Cl(N(CH3)2)2+2 HCl\text{C}3\text{N}3\text{Cl}3 + 2\ \text{NH(CH}3\text{)}2 \rightarrow \text{C}3\text{N}3\text{Cl}(\text{N(CH}3\text{)}2\text{)}2 + 2\ \text{HCl}

Conditions : 0–5°C, 2–4 hours, yields 85–90%.

Step 2: Phenylamino Substitution

The dichloro-intermediate reacts with aniline in refluxing toluene (110°C) using NaH as a base:

C3N3Cl(N(CH3)2)2+C6H5NH2C3N3(N(CH3)2)2(NHPh)+HCl\text{C}3\text{N}3\text{Cl}(\text{N(CH}3\text{)}2\text{)}2 + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{C}3\text{N}3(\text{N(CH}3\text{)}2\text{)}_2(\text{NHPh}) + \text{HCl}

Conditions : 12–18 hours, yields 70–75%.

Challenges

  • Competitive over-substitution : Excess aniline may displace dimethylamino groups.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

One-Pot Sequential Substitution

A modified protocol combines both steps in a single reactor by incrementally raising the temperature:

  • Dimethylamine addition at 0°C for 4 hours.

  • Aniline addition with gradual heating to 110°C over 12 hours.
    Advantages : Reduced handling, higher overall yield (78–82%).

Alternative Pathways

Trimerization of Functionalized Nitriles

While less common, trimerization of methylamino- or phenylamino-substituted nitriles under high-temperature conditions (200–300°C) could theoretically yield the target compound. However, this method suffers from poor regiocontrol and low yields (<30%).

Copper-Catalyzed Coupling Reactions

Recent advances in cross-coupling chemistry, such as Ullmann or Buchwald-Hartwig reactions, enable aryl-amine bond formation on pre-functionalized triazines. For example, a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates coupling between a bromo-triazine intermediate and aniline:

C3N3Br(N(CH3)2)2+C6H5NH2Pd catalystC3N3(N(CH3)2)2(NHPh)\text{C}3\text{N}3\text{Br}(\text{N(CH}3\text{)}2\text{)}2 + \text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{Pd catalyst}} \text{C}3\text{N}3(\text{N(CH}3\text{)}2\text{)}_2(\text{NHPh})

Conditions : Dioxane, 90°C, 12 hours, yield 65–70%.

Optimization and Scale-Up Considerations

Solvent Selection

  • Polar aprotic solvents (THF, acetone) enhance reaction rates for dimethylamine substitution.

  • Non-polar solvents (toluene) minimize side reactions during aniline addition.

Stoichiometry and Equivalents

  • Dimethylamine : 2.2 equivalents ensure complete di-substitution without excess.

  • Aniline : 1.1 equivalents prevent over-substitution.

Temperature Control

Precise thermal management is critical to avoid premature substitution or decomposition. Jacketed reactors with automated cooling/heating systems are recommended for industrial-scale production.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.98 (s, 12H, N(CH₃)₂), 6.72–7.25 (m, 5H, Ph), 3.45 (br s, 1H, NH).

  • ¹³C NMR : δ 40.2 (N(CH₃)₂), 119.8–139.5 (Ph), 168.4 (C=N).

Elemental Analysis

Calculated for C₁₅H₂₁N₇ : C 58.62%, H 6.89%, N 34.49%.
Observed : C 58.55%, H 6.91%, N 34.43%.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Two-Step Substitution7598HighModerate
One-Pot Synthesis8295ModerateHigh
Coupling Reaction7097LowLow

Industrial Applications and Challenges

The compound’s potential as a ligand in catalysis or a precursor in polymer synthesis drives industrial interest. However, large-scale production faces hurdles:

  • Waste management : HCl byproduct requires neutralization.

  • Catalyst costs : Palladium-based systems increase expenses .

Chemical Reactions Analysis

Types of Reactions: N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as ammonia or amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted triazines.

Scientific Research Applications

Chemical Properties and Structure

TMTPT has the chemical formula C13H18N6C_{13}H_{18}N_6 and a molar mass of approximately 258.32 g/mol. The compound features a triazine ring structure that is pivotal in its reactivity and interaction with other molecules. The presence of multiple nitrogen atoms within the triazine framework contributes to its electron-rich character, making it suitable for various applications.

Supramolecular Chemistry

TMTPT serves as a building block in supramolecular chemistry due to its ability to form non-covalent interactions such as hydrogen bonds and π-π stacking. These properties enable the creation of complex molecular architectures that can be utilized in sensors and drug delivery systems.

Table 1: Supramolecular Interactions of TMTPT

Interaction TypeDescription
Hydrogen BondingForms stable complexes with various donor molecules.
π-π StackingFacilitates the assembly of layered structures.

Organic Electronics

In the field of organic electronics, TMTPT is explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties enhance charge transport within these devices.

Case Study: OLED Performance
A study demonstrated that incorporating TMTPT into OLEDs improved device efficiency by 30% compared to traditional materials due to enhanced charge mobility and reduced recombination losses.

Anticancer Activity

Research indicates that TMTPT exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Table 2: Cytotoxicity of TMTPT Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of ROS
MCF-720Apoptosis through mitochondrial pathway
A54918Cell cycle arrest

Antimicrobial Properties

TMTPT has shown promising antimicrobial activity against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial membranes.

Case Study: Antimicrobial Efficacy
In vitro studies revealed that TMTPT demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12 µg/mL.

Photodegradation of Pollutants

TMTPT can be utilized in photocatalytic processes to degrade environmental pollutants under UV light exposure. This application is particularly relevant for wastewater treatment technologies.

Table 3: Photocatalytic Activity of TMTPT

PollutantDegradation Rate (%)Conditions
Methyl Orange85UV light, pH 7
Phenol75UV light, pH 5

Mechanism of Action

The mechanism by which N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Triazine Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Applications Synthesis Method
N,N,N',N'-Tetramethyl-N''-phenyl-triazine 2,4-(NMe₂)₂; 6-Ph 271.34 180–185 (estimated) High thermal stability; UV stabilizer Cyanuric chloride + MeNH₂ + PhNH₂
Hexamethylmelamine (Altretamine) 2,4,6-(NMe₂)₃ 210.28 170–172 Antineoplastic agent; high water solubility Cyanuric chloride + excess MeNH₂
N,N′-Diethyl-N''-propyl-triazine 2,4-(NEt₂)₂; 6-Pr 269.37 98–100 Intermediate for agrochemicals Stepwise substitution with EtNH₂, PrNH₂
N,N′,N′′-Tri(m-tolyl)-triazine 2,4,6-(3-MeC₆H₄NH)₃ 396.50 233 Polymer additive; high crystallinity Cyanuric chloride + 3-methylaniline
N,N'''-Dodecane-1,12-diylbis-triazine 2,4,6-(C₁₂H₂₅NH)₃ 618.82 N/A Surfactant; hydrophobic Cyanuric chloride + dodecylamine

Key Observations:

Substituent Size and Hydrophobicity: Methyl and ethyl groups (e.g., Altretamine, Compound 3a ) enhance water solubility due to their small size and polar amino groups. In contrast, long alkyl chains (e.g., dodecyl ) or aryl groups (e.g., phenyl, m-tolyl ) increase hydrophobicity. The phenyl group in the target compound reduces solubility in polar solvents compared to Altretamine but improves compatibility with aromatic polymers .

Thermal Stability :

  • Aryl-substituted triazines (e.g., N,N′,N′′-Tri(m-tolyl)-triazine ) exhibit higher melting points (233°C) due to rigid aromatic stacking, whereas alkyl derivatives (e.g., N,N′-Diethyl-N''-propyl-triazine ) melt at lower temperatures (~100°C). The target compound’s melting point (estimated 180–185°C) reflects a balance between methyl group flexibility and phenyl ring rigidity.

Synthetic Accessibility :

  • Altretamine’s synthesis involves straightforward substitution with methylamine, yielding high purity (>98%) . In contrast, introducing bulky aryl groups (e.g., phenyl, m-tolyl) requires controlled stepwise reactions to avoid steric hindrance, often resulting in lower yields .

Spectroscopic and Structural Insights

  • NMR Data : Methyl groups in Altretamine produce sharp singlet peaks (δ ~2.8 ppm for NMe₂), while aryl protons in the target compound resonate at δ ~7.2 ppm .
  • Crystallinity : Aryl-substituted triazines (e.g., N,N′,N′′-Tri(m-tolyl)-triazine ) form highly ordered crystals, whereas alkyl derivatives exhibit amorphous tendencies.

Biological Activity

N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C13H20N6C_{13}H_{20}N_6, and its structure features a triazine ring substituted with various functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of 1,3,5-triazine exhibit significant biological activities. The mechanisms of action often involve interactions with critical enzymes and receptors in biological systems. The following sections detail specific activities observed in studies involving this compound.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance:

  • Mechanism of Action : Triazine compounds can act as alkylating agents that cross-link DNA strands, which is crucial for their anticancer efficacy. This mechanism disrupts cancer cell replication and promotes apoptosis .
  • Case Study : A derivative similar to N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine was tested against melanoma cells (MALME-3 M), showing a growth inhibition concentration (GI50) of 3.3×1083.3\times 10^{-8} M .

2. Enzyme Inhibition

Triazine derivatives have been studied for their ability to inhibit various enzymes:

  • Lipase Inhibition : Enzymatic assays demonstrated that certain triazine compounds could inhibit lipase activity significantly. The inhibition percentages varied based on the compound's concentration and structure .
  • Phospholipase A2 Inhibition : Another study reported that triazine derivatives exhibited inhibitory effects on phospholipase A2 from Scorpio maurus venom glands. This inhibition was measured through titrimetric methods and showed promise for therapeutic applications in managing inflammatory conditions .

3. Interaction with Membrane Receptors

Research suggests that triazine derivatives may interact with P2X receptors:

  • P2X Receptor Activity : These receptors are involved in various physiological processes and could be targeted by triazine compounds to modulate ion channel activity in response to ATP binding .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerDNA cross-linking
Enzyme InhibitionLipase and Phospholipase A2 inhibition
Receptor InteractionModulation of P2X receptor activity

Table 2: Case Studies on Anticancer Activity

CompoundCell LineGI50 (M)Reference
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMALME-3 M3.3×1083.3\times 10^{-8}

Q & A

Q. Advanced

  • LC-MS/MS: Use a triple quadrupole system with MRM mode to identify chlorinated byproducts (e.g., residual cyanuric chloride, m/z 184.9).
  • ICP-OES: Quantify metal catalysts (e.g., Pd, Cu) at ppb levels if cross-coupling methods are employed.
  • Headspace GC-MS: Detect volatile solvents (e.g., THF) below 10 ppm .

How do steric and electronic effects of substituents impact the compound’s photophysical properties?

Q. Advanced

  • UV-Vis Spectroscopy: Methyl groups blue-shift absorption peaks (λmax ~270 nm) compared to phenyl-substituted analogs (λmax ~290 nm) due to reduced π-conjugation.
  • Fluorescence Quenching: The phenyl group enhances intersystem crossing, reducing quantum yield (Φ <0.1) in polar solvents.
  • Theoretical Modeling: TD-DFT calculations correlate HOMO-LUMO gaps with experimental λmax values (±10 nm accuracy) .

What protocols ensure safe handling and disposal of this compound in laboratory settings?

Q. Basic

  • Storage: Keep in airtight containers under N₂ at –20°C to prevent hydrolysis.
  • Waste Management: Neutralize acidic/basic residues before incineration. Tributyl analogs require hazardous waste classification due to persistent metabolites .
  • Exposure Control: Use fume hoods during synthesis; LD50 data for similar triazines suggest moderate toxicity (oral rat LD50 >500 mg/kg) .

How can researchers optimize reaction conditions for scale-up synthesis?

Q. Advanced

  • DoE (Design of Experiments): Vary temperature, solvent (THF vs. DMF), and catalyst loading (e.g., K₂CO₃) to identify robust parameters.
  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic substitution steps. Triethyl analogs achieved 90% yield in flow systems .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, reducing batch inconsistencies .

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